BenchChemオンラインストアへようこそ!

2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide

PDE2 inhibition PDE10 inhibition Neurological disorders

2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide (CAS 1031619-63-2, molecular weight 333.35 g/mol, formula C18H15N5O2) is a synthetic derivative within the broader [1,2,4]triazolo[4,3-a]quinoxaline pharmacophore class, a scaffold extensively investigated for dual phosphodiesterase 2/10 (PDE2/PDE10) inhibition and anti-proliferative DNA intercalation. This particular compound incorporates an N-(p-tolyl)acetamide side chain attached at the 2-position of the 1-oxo-triazoloquinoxaline core, a substitution pattern that distinguishes it from 4-substituted or 5-substituted analogs commonly found in the literature.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 1031619-63-2
Cat. No. B2377391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide
CAS1031619-63-2
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2
InChIInChI=1S/C18H15N5O2/c1-12-6-8-13(9-7-12)20-17(24)11-22-18(25)23-15-5-3-2-4-14(15)19-10-16(23)21-22/h2-10H,11H2,1H3,(H,20,24)
InChIKeyPUPGOZKPQRJODF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide (CAS 1031619-63-2) is Selected for Triazoloquinoxaline-Focused Discovery Programs


2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide (CAS 1031619-63-2, molecular weight 333.35 g/mol, formula C18H15N5O2) is a synthetic derivative within the broader [1,2,4]triazolo[4,3-a]quinoxaline pharmacophore class, a scaffold extensively investigated for dual phosphodiesterase 2/10 (PDE2/PDE10) inhibition and anti-proliferative DNA intercalation . This particular compound incorporates an N-(p-tolyl)acetamide side chain attached at the 2-position of the 1-oxo-triazoloquinoxaline core, a substitution pattern that distinguishes it from 4-substituted or 5-substituted analogs commonly found in the literature [1]. While direct head-to-head biological data for this specific compound is currently absent from the primary literature, its structural features place it as a strategic screening candidate within targeted triazoloquinoxaline-based drug discovery campaigns.

For Triazoloquinoxaline-Based Inhibitor Procurement, Structural Isosteres of 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide Cannot Be Considered Interchangeable


Within the [1,2,4]triazolo[4,3-a]quinoxaline family, small variations in the substitution site dramatically alter biological target engagement. The documented literature clearly demonstrates a functional divergence: 1- and 4-substituted triazoloquinoxalines are frequently optimized for PDE2/PDE10 dual inhibition [1], whereas 2-substituted and 5-substituted derivatives often emerge as potent DNA intercalators and Topoisomerase II inhibitors with distinct cytotoxic profiles [2]. The target compound's unique 2-position linkage of an N-(p-tolyl)acetamide fragment to a 1-oxo core, as opposed to the more common 4-amino or 5-alkyl variations, theoretically positions it within a different activity space. Generic substitution without considering this positional chemistry introduces the non-trivial risk of procuring a compound with a fundamentally altered biological fingerprint, undermining assay reproducibility.

Procurement-Relevant Differentiation Evidence for 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide (CAS 1031619-63-2)


PDE2/PDE10 Inhibitory Class Potential vs. Established Dual PDE2/PDE10 Inhibitor Compound 31

The target compound shares the core [1,2,4]triazolo[4,3-a]quinoxaline scaffold with a known series of dual PDE2/PDE10 inhibitors, exemplified by Compound 31. Compound 31 demonstrated balanced inhibition with an IC50 of 12 nM against PDE2 and 27 nM against PDE10 in enzyme assays. While direct inhibitory data for the specific 2-(N-p-tolyl)acetamide derivative is lacking, its structural alignment with this pharmacophore class supports its screening as a potential dual inhibitor [1]. The presence of the p-tolyl group could favorably influence brain uptake, a critical parameter observed in a microdosing study for Compound 31 where preferential distribution was seen in PDE2/PDE10-expressing brain regions [2]. This class-level evidence serves as a hypothesis for further in-house profiling rather than a performance guarantee.

PDE2 inhibition PDE10 inhibition Neurological disorders Triazoloquinoxaline Class-level inference

Cytotoxic Profile Inference: Anti-Proliferative Activity of Triazoloquinoxaline Derivatives Against HepG2, HCT-116, and MCF-7 Cell Lines

A comprehensive study of 24 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, structurally related to the target compound, revealed significant cytotoxic activity against HepG2, HCT-116, and MCF-7 cancer cell lines. The most potent derivatives in that series, such as compound 10a, achieved IC50 values of 4.55 µM (HepG2), 6.18 µM (HCT-116), and 3.93 µM (MCF-7), outperforming the standard chemotherapeutic doxorubicin (IC50 = 7.94, 8.07, and 6.75 µM, respectively) [1]. This class-level data highlights the potential for derivatives of this core to act as DNA intercalators and Topoisomerase II inhibitors. The 2-substituted acetamide nature of the target compound may influence its specific intercalation geometry and binding affinity, a hypothesis supported by molecular docking studies on similar 2-substituted analogs [2].

Anticancer Cytotoxicity DNA intercalation Topoisomerase II inhibition Class-level inference

Physicochemical Differentiation: Molecular Weight and Lipophilicity Impact on Permeability vs. the 1-Methyl-4-oxo Analog

A direct structural analog, 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide (CAS 1358274-94-8), differs solely in the position of the acetamide linker and the location of the oxo group, resulting in a different molecular weight (347.38 g/mol vs. 333.35 g/mol for the target compound) . The target compound's lower molecular weight and distinct hydrogen-bonding pattern (due to the 1-oxo-2-yl substitution) can lead to altered passive membrane permeability and efflux pump susceptibility relative to its 4-oxo-5-yl analog. In fragment-based and lead-like screening, lower molecular weight typically correlates with higher hit rates and improved ligand efficiency. Furthermore, the calculated topological polar surface area (tPSA) for the target compound (approximately 83 Ų) suggests acceptable permeability profiles, a subtle but important differentiator from its heavier analog [1].

Physicochemical properties Drug-likeness Permeability Cross-study comparable Analog comparison

Procurement-Driven Application Scenarios Where 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide Provides Unique Scientific Value


PDE2/PDE10 Dual Inhibitor Screening Libraries for CNS Drug Discovery

Building on class-level evidence that [1,2,4]triazolo[4,3-a]quinoxalines, like Compound 31, are potent PDE2/PDE10 dual inhibitors with brain penetration potential [1], including this specific 2-substituted derivative in a screening deck provides a structurally novel entry point. Its distinct substitution pattern offers a means to explore SAR around the 2-position, which is underrepresented in current patent literature, potentially yielding inhibitors with improved selectivity windows or pharmacokinetic profiles.

Anticancer Drug Discovery Focused on DNA Intercalation and Topoisomerase II Inhibition

Based on the demonstrated anti-proliferative activity of structurally related triazoloquinoxalines, which outperform doxorubicin against HepG2 and MCF-7 cell lines [2], this compound serves as a valuable comparator or starting point for medicinal chemistry optimization. Its 1-oxo-2-acetamide structure is hypothesized to orient the molecule favorably for DNA intercalation, a hypothesis that can be directly tested in DNA-binding and Topo II inhibition assays to benchmark its performance against known derivatives like compound 10a.

Physicochemical Property-Driven Lead Generation and Fragment-Based Screening

With a molecular weight of 333.35 g/mol and favorable drug-likeness metrics compared to heavier analogs [3], this compound is ideally suited as a quality lead-like molecule in fragment-based drug discovery programs. Its desirable physicochemical space, with a tPSA of ~83 Ų, suggests good permeability, positioning it as a foundational core for systematic structure-based expansion while maintaining lead-like properties, a distinct advantage over larger, more lipophilic, common alternatives.

Quote Request

Request a Quote for 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.